

# spectroscopic data for 2'-Aminobiphenyl-2-ol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2'-Aminobiphenyl-2-ol

Cat. No.: B15367749

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## Spectroscopic and Synthetic Profile of 2-Aminobiphenyl

A Technical Guide for Researchers and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and synthetic protocols for 2-Aminobiphenyl. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It is important to note that the requested data for "2'-Aminobiphenyl-2-ol" appears to refer to a less common or stable tautomeric form. The data presented herein pertains to the widely studied and commercially available 2-Aminobiphenyl.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for 2-Aminobiphenyl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification and characterization of the compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectrum



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.45 - 7.35	m	2H	Ar-H
7.35 - 7.25	m	2H	Ar-H
7.20 - 7.10	m	1H	Ar-H
7.05 - 6.95	m	2H	Ar-H
6.85 - 6.75	m	2H	Ar-H
3.70	br s	2H	-NH2

Solvent: CDCl<sub>3</sub>, Reference: TMS[1]

#### <sup>13</sup>C NMR Spectrum

Chemical Shift (ppm)	Assignment
144.5	C-N
139.1	C-C (ipso)
131.3	Ar-C
129.2	Ar-C
128.9	Ar-C
128.0	Ar-C
122.1	Ar-C
118.8	Ar-C
115.9	Ar-C

## Infrared (IR) Spectroscopy

The condensed phase IR spectrum of 2-Aminobiphenyl exhibits characteristic absorption bands.[2]



Wavenumber (cm <sup>-1</sup> )	Assignment
3450 - 3300	N-H stretch (amine)
3100 - 3000	C-H stretch (aromatic)
1620 - 1580	C=C stretch (aromatic)
1500 - 1400	C=C stretch (aromatic)
770 - 730	C-H bend (ortho-disubstituted)

## **Mass Spectrometry (MS)**

Electron ionization mass spectrometry of 2-Aminobiphenyl shows a prominent molecular ion peak.[3][4]

m/z	Relative Intensity	Assignment
169	High	[M] <sup>+</sup> (Molecular Ion)
168	High	[M-H]+
167	Moderate	[M-2H]+
139	Moderate	[M-NH <sub>2</sub> -H] <sup>+</sup>

## **Experimental Protocols**

The following sections detail the common experimental methodologies for the synthesis and spectroscopic analysis of 2-Aminobiphenyl.

## **Synthesis of 2-Aminobiphenyl**

A prevalent method for the synthesis of 2-Aminobiphenyl is through the Suzuki-Miyaura coupling reaction.[5]

#### General Procedure:[5]

 To a round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>), a suitable ligand, and a base (e.g., K<sub>2</sub>CO<sub>3</sub>).



- Add 2-bromoaniline (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
- Add a solvent system, typically a mixture of an organic solvent (e.g., DMF) and water.
- The reaction mixture is then heated, for instance at 60°C, under an inert atmosphere for a specified duration (e.g., 6 hours).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is then taken up in an organic solvent like diethyl ether and washed.
- The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography to yield 2-Aminobiphenyl.

Another established method involves the reduction of 2-nitrobiphenyl.[5][6]

#### General Procedure:[5]

- 2-Nitrobiphenyl is refluxed with a reducing agent, such as stannous chloride, in a solvent like ethanol.
- After the reduction is complete, the solvent is removed.
- The residue is made strongly alkaline, for example with a 40% NaOH solution.
- The oily layer containing the product is separated.
- The aqueous layer is extracted with an organic solvent (e.g., ether).
- The combined organic extracts are dried and the solvent is evaporated.
- The crude product can be further purified by distillation under reduced pressure.

## **Spectroscopic Analysis**

NMR Spectroscopy:



<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for <sup>1</sup>H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard.[1]

#### IR Spectroscopy:

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a mull agent (e.g., Nujol). The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

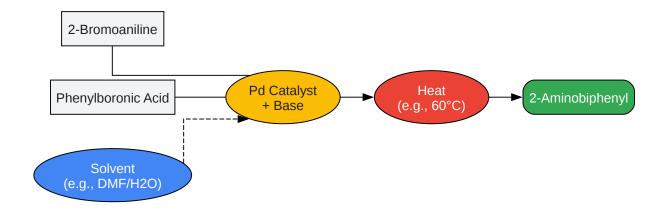
#### Mass Spectrometry:

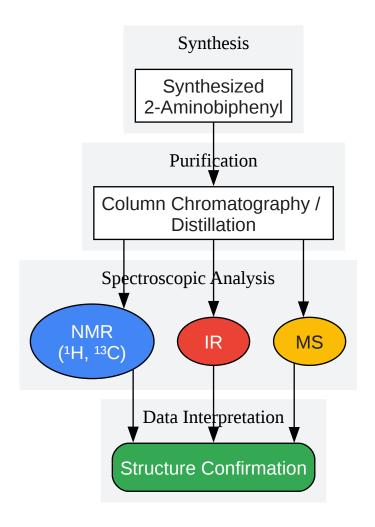
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.[4]

### **Visualizations**

The following diagrams illustrate the synthetic pathway for 2-Aminobiphenyl and a general workflow for its spectroscopic characterization.







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